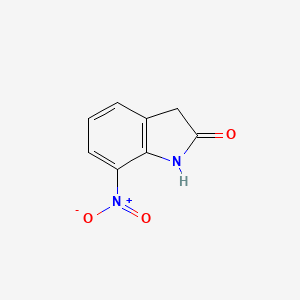

7-Nitrooxindole

説明

Historical Context of Oxindole (B195798) Chemistry in Synthetic and Medicinal Research

The history of oxindole chemistry dates back to 1866, when Adolf von Baeyer first reported the synthesis of oxindole by the reduction of isatin (B1672199). sjp.ac.lk Oxindoles are naturally occurring compounds found in various biological sources such as roots, rhizomes, fungi, and bacteria. sjp.ac.lk For instance, they have been isolated from the rhizomes of Cimicifuga dahurica, the root bark of Neolaugeria resinosa, and the fungus Colletotrichum fragariae. sjp.ac.lk

The therapeutic potential of the oxindole nucleus has spurred interest among medicinal chemists to synthesize novel derivatives. researchgate.net These derivatives have shown a broad spectrum of biological and medicinal applications, including antibacterial, anti-inflammatory, antihypertensive, anticancer, and antiviral activities. sjp.ac.lkresearchgate.netbohrium.com A notable example is Sunitinib, a 3-alkenyl oxindole derivative used in the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors. sjp.ac.lksci-hub.se The increasing demand for oxindoles in various applications has led to a high dependency on synthetic derivatives due to the limited availability of natural sources. sjp.ac.lk

Significance of Nitration in Organic Synthesis and Heterocyclic Chemistry

Nitration is a fundamental chemical process that introduces a nitro group (-NO2) into an organic compound. wikipedia.org This process is particularly important in the synthesis of aromatic compounds, with large-scale industrial applications for producing nitroaromatic compounds like nitrobenzene. wikipedia.orgscribd.com Millions of tons of nitroaromatics are produced annually, serving as precursors for virtually all aromatic amines (anilines). wikipedia.org

The introduction of a nitro group can significantly influence the biological activity of a molecule. ontosight.aiontosight.ai In heterocyclic chemistry, nitration provides a pathway to novel compounds with potential therapeutic applications. jetir.org For instance, nitro-containing compounds are key components in the synthesis of antibiotics and antifungal drugs. scribd.com The presence of a nitro group can also be a pharmacophoric element that contributes to cytotoxic or antimicrobial properties. ontosight.ai

Enzyme-mediated nitration has emerged as a sustainable alternative to traditional chemical methods, offering enhanced selectivity and milder reaction conditions, which reduces environmental impact. jetir.org This biocatalytic approach is a significant advancement in green chemistry and sustainable organic synthesis. jetir.org

Overview of Advanced Research Trends in Oxindole Chemistry

Current research in oxindole chemistry is focused on developing new and efficient catalytic strategies for their synthesis, driven by their wide applications in medicinal chemistry and material sciences. acs.org Recent advancements include the use of green chemistry principles to create sustainable synthetic protocols. sjp.ac.lk These methods often utilize environmentally friendly solvents like water, deep eutectic solvents, and ionic liquids, as well as techniques such as microwave and visible-light irradiation. sjp.ac.lk

A significant area of research is the synthesis of spirooxindoles, which are complex structures with a spiro-fused ring system. researchgate.net These compounds have shown promising biological activities, including anticancer and antimicrobial effects. sjp.ac.lkresearchgate.net The development of domino and cascade reactions, often catalyzed by transition metals, allows for the facile synthesis of functionalized oxindoles with high chemo- and stereoselectivity. acs.org

Furthermore, the oxidative dearomatization of indoles has been recognized as a powerful tool for constructing three-dimensional oxindole skeletons, which are valuable in the total synthesis of oxindole alkaloids. researchgate.netrsc.org The exploration of C-H bond functionalization is another key trend, enabling more direct and efficient synthesis of complex oxindole derivatives. researchgate.net These advanced synthetic methods are crucial for expanding the chemical space of oxindole-based compounds and exploring their potential as therapeutic agents. acs.orgrsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGANBSWHOYEFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423729 | |

| Record name | 7-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-31-7 | |

| Record name | 7-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitrooxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Reaction Pathways of 7 Nitrooxindole

Established Synthetic Routes to 7-Nitrooxindole

The traditional synthesis of this compound relies on a few well-documented methods, including direct nitration of the parent oxindole (B195798), cyclization of pre-functionalized aromatic precursors, and the chemical transformation of existing heterocyclic systems.

Direct Nitration Strategies and Regioselectivity Considerations

The direct nitration of oxindole presents a significant challenge in selectively obtaining the 7-nitro isomer. The oxindole ring system is susceptible to electrophilic attack, but the inherent directing effects of the fused benzene (B151609) ring and the lactam moiety typically favor substitution at other positions.

Under standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, the electrophilic substitution on the oxindole nucleus predominantly yields 5-nitrooxindole (B181547). cdnsciencepub.com If the reaction conditions are intensified, further nitration can occur, leading to the formation of 5,7-dinitrooxindole (B1333236). cdnsciencepub.com The formation of this compound as a primary product through this method is not favored due to the electronic and steric environment of the C-7 position. The electron-donating character of the nitrogen atom directs electrophiles primarily to the C-5 position, which is para to the nitrogen. In strongly acidic media, protonation at C-3 can deactivate the pyrrole (B145914) ring, leading to substitution on the benzene ring, again favoring the C-5 position. bhu.ac.in

| Reagent/Conditions | Substrate | Major Product(s) | Reference |

| Fuming HNO₃, H₂SO₄, -5°C | Oxindole | 5-Nitrooxindole | cdnsciencepub.com |

| Fuming HNO₃, H₂SO₄, +5°C | Oxindole | 5,7-Dinitrooxindole | cdnsciencepub.com |

| Benzoyl Nitrate | 2-Methylindole | 2-Methyl-3-nitroindole | bhu.ac.in |

| HNO₃/H₂SO₄ | 2-Methylindole | 2-Methyl-5-nitroindole | bhu.ac.in |

This table illustrates the typical outcomes of nitrating the indole (B1671886) and oxindole core, highlighting the regioselectivity that favors positions other than C-7.

Cyclization Reactions for this compound Formation

To circumvent the regioselectivity issues associated with direct nitration, cyclization reactions provide a more controlled and reliable approach. These strategies involve constructing the oxindole ring from an acyclic precursor that already contains a nitro group at the desired position. A common strategy involves the intramolecular cyclization of ortho-substituted nitroanilines or related benzoic acid derivatives. For instance, the Gassman oxindole synthesis, which proceeds by cyclizing an α-halo carbonyl compound with a substituted aniline (B41778), could theoretically be applied using a 2-substituted-3-nitroaniline derivative to build the this compound core, although specific examples for the 7-nitro isomer are not prominently documented in standard literature. google.com

Conversion of Precursor Compounds to this compound

More specific and effective routes involve the chemical modification of precursor molecules where the core structure is already close to the target, ensuring the correct placement of the nitro group.

The synthesis of this compound can be achieved starting from derivatives of 2-methyl-6-nitrobenzoic acid. One documented pathway involves the conversion of 2-chlorocarbonyl-6-nitrobenzoic acid methyl ester, a derivative of the parent acid, into a this compound derivative. google.com This transformation represents a cyclization of a pre-functionalized precursor, where the nitro group is perfectly positioned to become the 7-nitro substituent of the final oxindole product. While not a direct reduction, this cyclization pathway is a key conversion method for this class of precursors.

A notable and efficient method for preparing this compound involves the oxidative ring contraction of 8-nitroquinoline (B147351). cdnsciencepub.comjst.go.jp In this reaction, 8-nitroquinoline is treated with hydrogen peroxide in glacial acetic acid. The reaction proceeds through the formation of an intermediate, likely 3-hydroxy-8-nitroquinoline, which then undergoes rearrangement and contraction of the pyridine (B92270) ring to form the five-membered lactam ring of the oxindole system. jst.go.jp This method is particularly valuable as it yields the hitherto unknown this compound directly, which can then be isolated from the reaction mixture. cdnsciencepub.com

| Precursor | Reagents | Temperature | Product | Reference |

| 8-Nitroquinoline | 30% H₂O₂, Glacial Acetic Acid | 65-70°C | This compound | cdnsciencepub.com |

This table summarizes the key parameters for the synthesis of this compound from 8-nitroquinoline.

Reduction of 2-Methyl-6-nitrobenzoic Acid Derivatives

Mechanistic Investigations of this compound Formation

The formation of this compound has been investigated through several synthetic pathways, with mechanistic studies providing insight into the reaction trajectories. One of the primary methods for preparing this compound involves the oxidative ring contraction of 8-nitroquinoline. cdnsciencepub.comjst.go.jp An early report identified this compound as a product from the reaction of 8-nitroquinoline with hydrogen peroxide in glacial acetic acid. cdnsciencepub.com The proposed mechanism for this transformation suggests that it proceeds via a 3-hydroxy-8-nitroquinoline intermediate. jst.go.jp Further oxidation is believed to form a 3,4-epoxide of the quinoline (B57606) ring, which then undergoes rearrangement and contraction to yield the this compound structure. jst.go.jp

Mass spectrometry studies of this compound have revealed a characteristic fragmentation pattern. cdnsciencepub.com Unlike 5-nitrooxindole, the mass spectrum of this compound shows a significant loss of H₂O from the molecular ion. cdnsciencepub.com This suggests the participation of the adjacent nitro group in the fragmentation process, a phenomenon also observed in o-nitroaniline. cdnsciencepub.com

Mechanistic investigations into the intramolecular oxidative nucleophilic substitution of hydrogen (SNH) reveal that the cyclization of m-nitroacylanilides to form nitrooxindoles proceeds through the formation and subsequent oxidation of an intermediate σH-adduct. The regioselectivity, which often favors the formation of 4-nitrooxindole, is a key aspect of this mechanism. In radical nitration reactions that produce 3-nitro-2-oxindoles, the mechanism involves hydrogen atom abstraction from the C-3 position by a t-BuO• radical, followed by coupling with an •NO₂ radical. rsc.org

Proposed Reaction Mechanisms for Nitration and Cyclization

The formation of this compound can be mechanistically categorized based on the sequence of bond-forming events: electrophilic aromatic substitution on the oxindole ring or intramolecular cyclization of a nitro-substituted phenyl derivative.

Nitration of Oxindole:

The direct nitration of oxindole to yield this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this process, a nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺) in situ. wright.edu

The proposed mechanism involves the following steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich benzene ring of the oxindole molecule attacks the nitronium ion. The oxindole ring system, containing an amide group fused to the benzene ring, directs the incoming electrophile. While the 3-position is the most nucleophilic site in indoles, substitution on the benzene ring occurs under strongly acidic conditions. wikipedia.org The amide group is an ortho-, para-director, but the steric hindrance and electronic effects of the fused lactam ring influence the final position. Attack at the C-7 position, which is ortho to the activating amino group of the lactam, is a feasible pathway.

Formation of the Sigma Complex (Arenium Ion): The attack results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized over the aromatic ring.

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the benzene ring and yielding the this compound product.

The regioselectivity of nitration (i.e., substitution at C-7 versus other positions like C-5) is sensitive to reaction conditions such as temperature and the specific nitrating agent used. wright.edu

Reductive Cyclization of 2-Nitrophenylacetic Acid Derivatives:

An alternative and widely used strategy for synthesizing oxindoles is the reductive cyclization of ortho-nitro-substituted phenylacetic acid derivatives. wikipedia.org This method builds the lactam ring of the oxindole structure.

The general mechanism for this pathway is as follows:

Reduction of the Nitro Group: The synthesis begins with a derivative of (2,6-dinitrophenyl)acetic acid or a related compound where one nitro group is destined to become the 7-nitro substituent and the other is reduced. The ortho-nitro group is selectively reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium), zinc in acetic acid, or stannous chloride. researchgate.netwikipedia.org

Intramolecular Nucleophilic Attack (Cyclization): The newly formed aniline derivative is a key intermediate. The nucleophilic amino group immediately attacks the electrophilic carbonyl carbon of the acetic acid side chain (or its ester derivative).

Formation of a Tetrahedral Intermediate: This intramolecular attack forms a cyclic tetrahedral intermediate.

Dehydration/Elimination: The tetrahedral intermediate eliminates a molecule of water (or an alcohol if an ester was used as the starting material) to form the stable five-membered lactam ring, resulting in the this compound product. This final step is an intramolecular amidation.

This pathway is analogous to established indole syntheses like the Reissert wikipedia.orgresearchgate.net and Leimgruber-Batcho researchgate.netwikipedia.org syntheses, which also rely on the reductive cyclization of a nitroaromatic compound as the key ring-forming step.

Role of Intermediates in this compound Synthesis

The formation and stability of intermediates are critical in both synthetic routes to this compound, governing the reaction's feasibility and outcome.

Intermediates in the Nitration Pathway:

The primary intermediates in the direct nitration of oxindole are detailed in the table below.

| Intermediate | Structure | Role in Synthesis |

| Nitronium Ion (NO₂⁺) | O=N⁺=O | The key electrophile generated from the nitrating agent. It is highly reactive and attacks the aromatic ring of the oxindole. wright.edu |

| Sigma Complex (Arenium Ion) | A resonance-stabilized carbocation | Formed after the electrophilic attack of the nitronium ion on the C-7 position of the oxindole ring. The stability of this intermediate influences the reaction rate and regioselectivity. The positive charge is delocalized across the ring system. |

Intermediates in the Cyclization Pathway:

The cyclization route involves a sequence of transformations with distinct, often isolable, intermediates.

| Intermediate | General Structure | Role in Synthesis |

| 2-Nitrophenylacetic Acid Derivative | A benzene ring with a nitro group and an acetic acid (or ester) side chain ortho to each other. A second nitro group is present at the position that will become C7. | The starting material for the reductive cyclization. The ortho-nitro group is positioned for reduction and subsequent ring closure. wikipedia.org |

| 2-Amino-6-nitrophenylacetic Acid Derivative | A benzene ring with an amino group and an acetic acid (or ester) side chain ortho to each other, with a nitro group at the C6 position. | The key intermediate formed in situ upon selective reduction of one nitro group. researchgate.net It is highly reactive, with the nucleophilic amine poised for intramolecular cyclization. wikipedia.orgresearchgate.net |

| Cyclic Tetrahedral Intermediate | A bicyclic structure containing a hydroxyl (or alkoxy) group and an amino group attached to the same carbon. | Formed by the intramolecular nucleophilic attack of the amino group on the carbonyl carbon of the side chain. Its formation is the crucial ring-closing step. |

Advanced Reactivity and Transformation Studies of 7 Nitrooxindole

Reduction Reactions of the Nitro Group

The conversion of the nitro group to an amine is a pivotal transformation, providing access to a wide array of further functionalized derivatives. This reduction is typically achieved through catalytic hydrogenation or as part of a reductive amination sequence.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to their corresponding amines, utilizing hydrogen gas in the presence of a metal catalyst. tcichemicals.com This reaction is a foundational technique in organic synthesis for its efficiency and clean reaction profiles. libretexts.org For nitrooxindoles, this process yields aminooxindoles, which are valuable synthetic intermediates. While 5-nitrooxindole (B181547) can be effectively reduced to 5-aminooxindole (B107739) via catalytic hydrogenation, the reactivity of the 7-nitro isomer has been subject to specific investigation. google.com

Notably, attempts to reduce a nitro-oxindole derivative using palladium and hydrogen were reported to be unsuccessful. rsc.org However, alternative methods such as dissolving metal reduction using iron in ammonium (B1175870) chloride have been successfully employed for related nitrooxindoles. google.com The choice of catalyst and reaction conditions is critical and can be influenced by the substrate's specific substitution pattern.

Table 1: Selected Reduction Methods for Nitrooxindoles

| Nitro-Compound | Method | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Nitro-oxindole | Catalytic Hydrogenation | Palladium, H₂ | No reduction occurred | rsc.org |

| Nitro-oxindole | Dissolving Metal Reduction | Zinc dust, Acetic Acid | Successful reduction | rsc.org |

Reductive amination provides a direct route to secondary or tertiary amines by reacting a carbonyl compound with an amine under reducing conditions. organicchemistrytutor.com In the context of 7-nitrooxindole, this strategy is typically employed in a tandem, one-pot process. researchgate.net The reaction begins with the in situ reduction of the nitro group to form 7-aminooxindole. This primary amine then immediately condenses with an aldehyde or ketone present in the reaction mixture to form an imine intermediate. synplechem.com Subsequent reduction of this imine yields the final N-substituted aminooxindole. organicchemistrytutor.comsynplechem.com

This tandem approach is highly efficient as it combines multiple synthetic steps, avoiding the isolation of the intermediate amine. researchgate.net Commonly used reducing agents for the imine reduction step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). synplechem.com

Catalytic Hydrogenation for Amine Formation

Derivatization at the Oxindole (B195798) Ring System

The oxindole ring itself presents key opportunities for structural modification, particularly at the C-3 position and on the aromatic ring.

The C-3 position of the oxindole core is flanked by an amide carbonyl and the aromatic ring, making its protons acidic and enabling the formation of an enolate. This nucleophilic center is a key handle for introducing a wide variety of substituents. researchgate.net The functionalization at this position is a cornerstone of oxindole chemistry, leading to the synthesis of structurally complex molecules.

Common strategies for derivatization at the C-3 position include:

Alkylation: Reaction of the oxindole enolate with alkyl halides to introduce alkyl chains.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form 3-hydroxyalkyl derivatives, which can be subsequently dehydrated.

Michael Addition: Conjugate addition to α,β-unsaturated systems, which is a powerful method for carbon-carbon bond formation. researchgate.net

Spirocyclization: Intramolecular or intermolecular reactions to form spirocyclic oxindoles, a prominent motif in many natural products and pharmacologically active compounds.

Table 2: Common Reactions at the C-3 Position of Oxindoles

| Reaction Type | Reagent Class | Bond Formed |

|---|---|---|

| Alkylation | Alkyl Halides | C-C |

| Aldol Reaction | Aldehydes/Ketones | C-C, C-O |

| Michael Addition | α,β-Unsaturated Esters/Ketones | C-C |

The introduction of new substituents onto the aromatic ring of this compound is governed by the powerful directing effects of the existing groups. The nitro group at the C-7 position is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. libretexts.orgmsu.edu This deactivation means that reactions like nitration, halogenation, or Friedel-Crafts alkylation are significantly slower than for benzene (B151609) itself. msu.edu The nitro group directs incoming electrophiles to the meta positions, which correspond to C-4 and C-6 on the oxindole ring. libretexts.org

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r_). masterorganicchemistry.com If a suitable leaving group (such as a halide) were present at the C-4 or C-6 positions, it could be readily displaced by a nucleophile. masterorganicchemistry.com

Modern C-H functionalization techniques offer alternative pathways. For instance, rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C-7 position of N-protected indoles, demonstrating the potential for regioselective derivatization of the benzene portion of the ring system. nih.gov

Functionalization of the C-3 Position

Rearrangement Reactions Involving the Nitro Group

Rearrangement reactions provide pathways to profoundly restructure molecular skeletons. mvpsvktcollege.ac.in In the context of this compound, transformations involving the nitro group or its derivatives are of interest. For example, the reduction of the nitro group to an amine, followed by conversion to an azide, could theoretically set the stage for a Curtius or Schmidt rearrangement to generate a rearranged ring system. slideshare.net

However, direct attempts to utilize rearrangement chemistry on the nitro-oxindole core have faced challenges. Specifically, the application of the Schmidt rearrangement on a nitro-oxindole derivative was reported to be unsuccessful. rsc.org This finding suggests that the electronic properties and structural constraints of the this compound system may disfavor certain classical rearrangement pathways.

Nitro-Nitrito Rearrangements and Their Implications

The transformation of a nitro group to a nitrito group (–NO₂ → –ONO) is a significant rearrangement in nitroaromatic chemistry, often occurring as a transient step in subsequent reactions. In the context of oxindole chemistry, this rearrangement has been implicated in the conversion of a polynitrated oxindole derivative into an isatin (B1672199) derivative.

Research has suggested that the decomposition of 3,3,5,7-tetranitrooxindole to 5,7-dinitroisatin likely proceeds through a nitro-nitrito rearrangement mechanism. This proposed pathway involves the initial rearrangement of one of the nitro groups at the C3 position into a nitrito group. This intermediate is highly unstable and has not been isolated; however, its existence is inferred from the final product. The subsequent steps would involve the cleavage of the nitrito group and oxidation at the C3 position to form the corresponding ketone, yielding the isatin structure. The instability of the nitrito intermediate is a common feature in such rearrangements. diva-portal.org

The primary implication of this rearrangement is the synthetic pathway it provides for converting substituted nitrooxindoles into their corresponding isatin analogs. Isatins are valuable precursors in the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.

Table 1: Proposed Transformation via Nitro-Nitrito Rearrangement

| Starting Material | Proposed Intermediate | Final Product | Implication |

| 3,3,5,7-Tetranitrooxindole | Oxindole with a C3-nitrito group | 5,7-Dinitroisatin | Provides a synthetic route from a nitrooxindole to a dinitroisatin derivative. |

Investigations into Ring-Opening and Cycloaddition Reactions

The rigid bicyclic structure of this compound makes it a subject of interest for reactions that can modify its core structure, such as ring-opening and cycloaddition reactions. While direct ring-opening of the this compound parent molecule is not widely documented, studies on closely related derivatives, particularly N-acyl-7-nitroindolines, provide significant insights into the molecule's photoreactivity, including transformations that result in cross-linked products analogous to cycloaddition.

Investigations into N-acetyl-7-nitroindoline, a reduced analog of this compound, have revealed a rich photochemistry. nih.gov These studies are often focused on the development of "caged" compounds, where a biologically active molecule is released upon photolysis. The mechanism of these photoreactions involves the transfer of the N-acyl group to the nitro group, forming a transient mixed nitronic anhydride (B1165640) intermediate. researchgate.net The fate of this intermediate depends on the surrounding medium and substituents. researchgate.net

In one study, various nucleoside derivatives of N-acetyl-7-nitroindoline were synthesized and their photoreactivity was evaluated. nih.gov Depending on the linker and position of attachment to a deoxyribose unit, the derivatives exhibited different reactions upon photo-activation. One derivative led to the formation of a deacetylated nitroso derivative, while another resulted in the formation of a photo-cross-linked adduct with a complementary RNA strand. nih.gov This cross-linking can be considered a form of intermolecular cycloaddition, where the photo-activated indoline (B122111) derivative reacts with the RNA to form a new, larger bicyclic or tricyclic system. nih.gov Such photochemical cross-linking has also been utilized to attach proteins and other molecules to gold surfaces using derivatives of 5-bromo-7-nitroindoline. nih.gov

Table 2: Photoreactivity of N-Acetyl-7-nitroindoline Derivatives

| Derivative | Reaction Conditions | Observed Transformation | Classification | Reference |

| N-Acetyl-7-nitroindoline linked to 2'-deoxyribose (at position 1) | Photolysis | Formation of deacetylated nitroso derivative | Photochemical modification | nih.gov |

| N-Acetyl-7-nitroindoline linked to glycerol (B35011) (at position 3) | Photolysis | Formation of a photo-cross-linked adduct with RNA | Intermolecular Photo-cycloaddition | nih.gov |

| N-Acyl-5,7-dinitroindoline | Photolysis in the presence of amines | Acylation of the amine | Photoactivated Acyl Transfer | acs.org |

| 5-Bromo-7-nitroindoline derivative | Photochemical activation | Covalent attachment to proteins and gold nanoparticles | Photo-induced Cross-linking | nih.gov |

These studies highlight that while classical thermal ring-opening and cycloaddition reactions of this compound itself are not extensively detailed, its derivatives exhibit significant photoreactivity that leads to complex transformations, including intermolecular cross-linking reactions that are mechanistically related to cycloadditions. nih.govnih.gov

Spectroscopic Characterization and Advanced Analytical Methods for 7 Nitrooxindole and Its Derivatives

Application of Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 7-nitrooxindole. It provides detailed information about the carbon-hydrogen framework of a molecule. uzh.ch

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the chemical environment of hydrogen and carbon atoms in a molecule. For instance, in a derivative like 5,7-dinitrooxindole (B1333236), the ¹H NMR spectrum shows distinct signals for the methylene (B1212753) (CH₂) protons and the aromatic protons. cdnsciencepub.com The chemical shifts of these protons provide clues about their electronic environment, which is heavily influenced by the presence and position of the nitro groups.

Two-dimensional (2D) NMR techniques are employed for more complex structural assignments, mapping the correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. uzh.chresearchgate.net This helps in piecing together molecular fragments.

HMQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. scielo.br

These techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound derivatives. mdpi.com

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a compound. Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing and quantifying polymorphism in pharmaceutical solids. nih.govjocpr.com

Unlike solution-state NMR, ssNMR analyzes samples with restricted molecular motion, providing information about the local chemical environment within the crystal lattice. jocpr.com Different polymorphs of a compound, having distinct crystal packing and molecular conformations, will produce unique ssNMR spectra with different chemical shifts and spectral signatures. jocpr.comirispublishers.com This allows for the identification and quantification of different polymorphic forms in a sample. irispublishers.combruker.com Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) are commonly used. irispublishers.com While specific ssNMR studies on this compound polymorphs are not detailed in the provided search results, the methodology is widely applicable for such analyses in the pharmaceutical industry. nih.govrsc.org

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition and molecular formula of a compound with high confidence. For this compound, an accurate mass determination confirmed its molecular formula as C₈H₆N₂O₃. cdnsciencepub.com This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances. utmb.edu The analysis is typically performed by directly infusing a sample into a high-resolution mass spectrometer, such as an Orbitrap. utmb.edu

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. libguides.comlibretexts.org

The mass spectrum of this compound exhibits a molecular ion peak (M⁺) at an m/z of 178. cdnsciencepub.com A notable feature in its fragmentation is the loss of a water molecule (18 mass units), resulting in an abundant ion at m/z 160. cdnsciencepub.com This specific fragmentation is believed to involve the participation of the nitro group at the 7-position. cdnsciencepub.com This behavior is distinct from 5-nitrooxindole (B181547), which does not show a significant loss of water from its molecular ion. Instead, 5-nitrooxindole primarily fragments through the loss of a CO molecule. cdnsciencepub.com

In contrast, the fragmentation of 5,7-dinitrooxindole is similar to that of this compound, showing losses of OH and H₂O from the molecular ion. cdnsciencepub.com The interpretation of these pathways provides key structural insights and helps to differentiate between isomers. cdnsciencepub.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

UV-Vis Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to wavelengths from approximately 200 to 800 nm. technologynetworks.commsu.edu This absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state, a process known as an electronic transition. libretexts.org For organic molecules like this compound, the presence of chromophores—parts of the molecule that absorb light—makes UV-Vis spectroscopy a valuable tool for both qualitative characterization and quantitative analysis.

The structure of this compound contains several chromophores: the benzene (B151609) ring, the carbonyl group, and the nitro group. These features give rise to characteristic electronic transitions, primarily of the π → π* and n → π* types. msu.edu The conjugated system involving the aromatic ring and the carbonyl group leads to strong π → π* transitions, typically at shorter wavelengths (higher energy). The nitro group also contributes significantly to the absorption profile. The non-bonding electrons (n) on the oxygen atom of the carbonyl group can be excited to an anti-bonding π* orbital (n → π* transition), which usually results in a weaker absorption band at a longer wavelength compared to π → π* transitions. msu.edu

UV-Vis spectroscopy is also a powerful method for assessing the purity of a sample and determining its concentration in solution. libretexts.orgsapub.org According to the Beer-Lambert Law, the absorbance of a sample is directly proportional to its concentration and the path length of the light through the sample. libretexts.org By measuring the absorbance at the wavelength of maximum absorption (λmax) for a pure sample of this compound, a calibration curve can be generated. This allows for the rapid and non-destructive quantification of the compound in subsequent samples and can reveal the presence of impurities if unexpected peaks or shifts in λmax are observed.

| Chromophore in this compound | Expected Electronic Transition |

| Aromatic Ring / Conjugated System | π → π |

| Carbonyl Group (C=O) | n → π |

| Nitro Group (NO₂) | n → π* |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For derivatives of this compound that are chiral (i.e., possess one or more stereocenters), X-ray crystallography is the definitive method for establishing the absolute stereochemistry. While standard diffraction experiments determine the relative arrangement of atoms, specialized techniques involving anomalous dispersion are used to determine the absolute configuration (e.g., distinguishing between R and S enantiomers). soton.ac.uk This is often facilitated by introducing a "heavy atom" (such as bromine, mercury, or platinum) into the molecule to create a derivative. numberanalytics.com Heavy atoms scatter X-rays more strongly, and the resulting anomalous scattering effects allow for the unambiguous assignment of the absolute stereochemistry. numberanalytics.comnih.gov For example, a chiral derivative of this compound could be reacted with a reagent containing a heavy atom, and the crystal structure of this new derivative would confirm the stereochemistry of the parent molecule. nih.gov

Beyond stereochemistry, the crystallographic data provides an exact model of the molecule's conformation in the solid state. This includes the planarity of the oxindole (B195798) ring system, the orientation of the nitro group relative to the ring, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This information is crucial for understanding the molecule's structure-property relationships.

Computational Chemistry and Theoretical Studies on 7 Nitrooxindole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fiveable.meabinit.org It has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it suitable for studying molecules the size of 7-Nitrooxindole. fiveable.me DFT calculations are centered on the electron density rather than the complex many-electron wavefunction, using functionals to approximate exchange and correlation interactions among electrons. fiveable.meabinit.org

DFT calculations are instrumental in elucidating the electronic properties of this compound by analyzing its molecular orbitals. Key insights are derived from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity.

For this compound, the electron-withdrawing nature of the nitro (-NO₂) group is expected to significantly influence its electronic structure. DFT calculations would likely show that the HOMO is distributed over the fused ring system, particularly the electron-rich benzene (B151609) and pyrrolidone rings, while the LUMO is expected to be localized predominantly on the nitro group and the adjacent aromatic ring. This distribution makes the nitro group a likely site for nucleophilic attack or reduction. The analysis of molecular orbitals provides a quantitative basis for understanding the molecule's reactivity and electronic transitions. researchgate.netsioc-journal.cn

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT Note: These are hypothetical values for illustrative purposes based on typical DFT outputs.

| Property | Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.8 | eV | Electron-donating capability |

| LUMO Energy | -2.5 | eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.3 | eV | Chemical reactivity and stability |

Theoretical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). sumitomo-chem.co.jp By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally to specific molecular orbital transitions, such as π→π* or n→π* transitions. researchgate.net

Furthermore, DFT calculations can predict vibrational spectra (Infrared and Raman). By computing the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. mdpi.com These predicted frequencies for functional groups like the carbonyl (C=O) stretch, N-H stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group in this compound can be compared with experimental IR and Raman spectra to confirm the molecular structure. mdpi.comresearchgate.net Machine learning models are also being integrated with quantum mechanics to accelerate the prediction of spectral properties. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound Note: These are hypothetical values for illustrative purposes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3250 | 3200 cdnsciencepub.com |

| C=O Stretch | 1745 | 1751 cdnsciencepub.com |

| NO₂ Asymmetric Stretch | 1540 | 1534 cdnsciencepub.com |

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. sumitomo-chem.co.jprsc.org For this compound, this could involve studying electrophilic aromatic substitution, reactions at the C3 position, or the reduction of the nitro group. Calculations can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.commdpi.com

By locating the transition state structure for a given reaction step, the activation energy (the energy barrier that must be overcome) can be calculated. sumitomo-chem.co.jprsc.org This information is critical for predicting reaction rates and understanding kinetic feasibility. For instance, DFT could be used to model the stepwise mechanism of a reaction, such as the addition of a nucleophile to the carbonyl carbon, and determine which pathway is energetically more favorable. mdpi.comnih.gov This predictive capability is invaluable for designing new synthetic routes or understanding the metabolic pathways of oxindole (B195798) derivatives. nih.gov

Prediction of Spectroscopic Properties

Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility. While the fused ring system is relatively rigid, the substituent groups can exhibit rotational freedom. MD simulations can explore the accessible conformations of the molecule in different environments, such as in aqueous solution or bound to a protein, by calculating the trajectory of atoms and identifying the most stable, low-energy conformations. researchgate.netprinceton.edumdpi.com

When studying the interaction of this compound with a biological target, such as an enzyme, MD simulations are particularly useful. After an initial docking pose is predicted, MD can be used to simulate the dynamic behavior of the ligand-receptor complex. mdpi.com These simulations can assess the stability of the binding pose, map key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and estimate the binding free energy, providing a more realistic view of the ligand's affinity and interaction dynamics than static models alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To build a QSAR model for this compound derivatives, a dataset of analogs with experimentally measured biological activities (e.g., inhibitory concentrations, IC₅₀) is required. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. ui.ac.id These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. japsonline.com Using statistical methods like multiple linear regression (MLR), a QSAR equation is developed that correlates a combination of these descriptors with the observed activity. nih.govui.ac.id A validated QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and guiding lead optimization. mdpi.comresearchgate.net

Table 3: Common Descriptor Classes Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient), Water solubility | Behavior in aqueous vs. lipid environments |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | 3D structure from atomic coordinates |

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening (VS), is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mmsl.cznih.gov This process can be broadly categorized into ligand-based and structure-based approaches.

In ligand-based virtual screening (LBVS), the known structure of an active molecule like this compound serves as a template. nih.govmdpi.com A database of compounds is screened to identify molecules with similar 2D or 3D features (shape, pharmacophore) to the template, based on the principle that structurally similar molecules are likely to have similar biological activities. nih.govnih.gov This method is particularly useful when the 3D structure of the biological target is unknown.

Structure-based virtual screening (SBVS), primarily through molecular docking, is used when the 3D structure of the target protein is available. mmsl.cz In this approach, this compound or its designed analogs are computationally placed into the binding site of the target. A scoring function then estimates the binding affinity for each pose. japsonline.com This allows for the rapid evaluation of thousands of compounds and the prioritization of those with the best predicted binding scores for further experimental testing. emerginginvestigators.org These screening methods can be used to design novel analogs of this compound with potentially improved affinity or selectivity. nih.govrsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Medicinal Chemistry and Biological Activity Studies of 7 Nitrooxindole Derivatives

Design Principles for Biologically Active Oxindole (B195798) Scaffolds

The oxindole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to be chemically modified in various ways to create novel compounds with a wide range of biological activities. researchgate.netnih.gov The design of biologically active oxindole derivatives often involves strategic structural modifications to enhance their potency and selectivity for specific biological targets. sci-hub.seacs.org

Structural Modifications for Enhanced Potency and Selectivity

Structural modifications of the oxindole scaffold are crucial for improving the potency and selectivity of its derivatives. sci-hub.seacs.org Key positions for substitution on the oxindole ring, such as the C3, C5, and N1 positions, have been extensively explored to optimize biological activity.

For instance, substitution at the C5 position of the oxindole ring with groups like methyl, methoxy (B1213986), or chloro has been shown to enhance antiproliferative activity in cancer cell lines. sci-hub.se Similarly, attaching an N-p-fluorobenzyl group at the N1 position can also increase anticancer effects. sci-hub.se In the context of kinase inhibition, methoxy substitution on the oxindole ring has been found to improve both potency and selectivity. sci-hub.se

The introduction of different substituents at various positions of the oxindole nucleus can lead to compounds with diverse pharmacological profiles. For example, attaching an α-bromoacryloyl moiety, which acts as a Michael acceptor, at the 5-position of the 2-oxindole framework has yielded hybrid molecules with potent antiproliferative activity against several cancer cell lines. nih.gov The nature of the substituent at the C3-position of the 2-oxindole core significantly influences the potency and selectivity of these hybrid compounds. nih.gov

Furthermore, the creation of spirooxindole derivatives, where a cyclopropane (B1198618) ring is attached to the oxindole core, can enhance drug-like properties such as increased potency and improved bioavailability. researchgate.net

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a key strategy in the design of novel oxindole-based therapeutic agents. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. popline.org By identifying the key pharmacophoric features of active oxindole derivatives, medicinal chemists can design new molecules with improved properties. mdpi.comsemanticscholar.org

The process of lead optimization involves refining the structure of a hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. For oxindole scaffolds, this often involves a structure-activity relationship (SAR) analysis to understand how different substituents affect biological activity. mdpi.comsemanticscholar.org For example, in the development of 5-HT6 receptor ligands, a phenylsulphonyl pharmacophore was introduced to the spiro[pyrrolidine-3,3′-oxindole] scaffold, leading to ligands with submicromolar affinities. mdpi.comsemanticscholar.org

The hit-to-lead optimization process for oxindole derivatives often relies on analyzing the structure-signal relationship (SSR), where compounds with similar chemical structures are evaluated for their biological activity to guide further modifications. This iterative process of design, synthesis, and biological testing is crucial for developing potent and selective drug candidates. nih.govwhiterose.ac.uk

Angiogenesis Inhibition and Related Therapeutic Targets

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. tg.org.au Consequently, inhibiting angiogenesis has become a significant strategy in cancer therapy. wikipedia.org 7-Nitrooxindole derivatives have emerged as potential angiogenesis inhibitors, primarily by targeting key molecules involved in the angiogenic cascade. google.com

Mechanisms of Action in Angiogenesis Modulation

The primary mechanism by which many angiogenesis inhibitors, including potentially those derived from this compound, exert their effects is through the inhibition of the Vascular Endothelial Growth Factor (VEGF) pathway. wikipedia.org VEGF is a potent pro-angiogenic factor that stimulates the proliferation, migration, and invasion of endothelial cells, leading to the formation of new blood vessels. wikipedia.orgnih.gov

VEGF binds to its receptors (VEGFRs), which are receptor tyrosine kinases located on the surface of endothelial cells. google.comekb.eg This binding triggers a signaling cascade that promotes angiogenesis. wikipedia.org Some angiogenesis inhibitors act by directly binding to VEGF, preventing it from activating its receptors. wikipedia.org Others, particularly small molecule inhibitors, target the intracellular tyrosine kinase domain of the VEGFRs, blocking the downstream signaling pathways. wikipedia.orgekb.eg

Nitric oxide (NO) is another molecule implicated in angiogenesis. nih.gov Under certain conditions, NO can promote angiogenesis, partly by upregulating VEGF expression. nih.gov Therefore, compounds that modulate NO signaling could also impact angiogenesis. Some nitro derivatives have been investigated for their ability to inhibit nitric oxide synthase (NOS), the enzyme responsible for NO production. nih.gov

Role in Cancer Treatment Strategies

By inhibiting the formation of new blood vessels, anti-angiogenic therapies can effectively starve tumors of the nutrients and oxygen they need to grow and spread. tg.org.au This can lead to the stabilization of the disease or even tumor regression. wikipedia.org

This compound derivatives, by potentially targeting VEGFR and other kinases involved in angiogenesis, represent a promising class of compounds for cancer treatment. google.commolaid.com Their ability to inhibit angiogenesis can be a key component of a multi-pronged approach to cancer therapy, often used in combination with traditional chemotherapy or other targeted agents. tg.org.au The development of these compounds is part of a broader effort to create more effective and less toxic cancer treatments. google.com

Kinase Inhibition Activities

Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate (B84403) group to specific substrate molecules. researchgate.net Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development. sci-hub.seresearchgate.net The oxindole scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors. sci-hub.seresearchgate.net

Several this compound derivatives have been investigated for their kinase inhibitory activity. molaid.com For example, certain 7-nitro-2,1,3-benzoxadiazole derivatives have been designed as suicide inhibitors for glutathione (B108866) S-transferases, which can be relevant in overcoming drug resistance in cancer cells. nih.gov

The design of oxindole-based kinase inhibitors often involves modifying the scaffold to interact with specific features of the kinase active site. For instance, substitutions on the oxindole ring can be tailored to enhance binding affinity and selectivity for a particular kinase. sci-hub.se Research has shown that specific substitutions at the C5 position of the oxindole ring and the N1 position can significantly impact the antiproliferative and kinase inhibitory activity. sci-hub.se

Furthermore, hybrid molecules incorporating the oxindole scaffold with other pharmacophores have been developed to target multiple kinases or different aspects of cancer cell biology. nih.gov This approach can lead to more effective anticancer agents with a reduced likelihood of developing resistance. nih.gov

Below is a table summarizing the inhibitory activities of some oxindole derivatives against various kinases:

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |

| Compound 16 | VEGFR-2, PDGFRβ | 6.5, 9.9 | - | sci-hub.se |

| Compound 33 | PLK4 | Ki: 0.26 ± 0.10 | MDA-MB-468, MCF-7, HCC-1954 | sci-hub.se |

| Compound 8a | VEGFR2 | 310 | HepG2 | sci-hub.se |

| Compound 20 | CDK2, Bcl-2 | 850, 460 | HCT-116, MDA-MB-231, A549 | sci-hub.se |

| Compound 8g | CDK9/CyclinT, Haspin | - | - | nih.gov |

| Compound 8h | CDK9/CyclinT, Haspin | - | - | nih.gov |

| Compound 8l | Haspin | 14 | - | nih.gov |

| Compound 11b | VEGFR-2 | 5.4 | - | researchgate.net |

| Compound 11c | VEGFR-2 | 5.6 | - | researchgate.net |

| Compound 11e | VEGFR-2 | 7 | - | researchgate.net |

| Compound 44 | VEGFR-2 | 4600 | - | ekb.eg |

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in regulating cellular processes such as contraction, adhesion, and migration. frontiersin.org Their over-activation is implicated in various cardiovascular diseases, making them an attractive therapeutic target. scirp.org While synthetic ROCK inhibitors have shown promise in treating conditions like hypertension and glaucoma, research into naturally derived or inspired scaffolds is ongoing. arvojournals.orgmedwinpublishers.com

The 7-azaindole (B17877) scaffold, a related heterocyclic structure, has been the basis for a series of potent and selective ROCK inhibitors. nih.gov Structure-activity relationship (SAR) studies on these 7-azaindole derivatives have led to the identification of compounds with excellent potency against ROCK and selectivity over other kinases like PKA. nih.gov However, specific studies evaluating this compound or its direct derivatives for ROCK inhibitory activity are not extensively reported in the current scientific literature. The traditional uses of some natural products, such as the mushroom Ganoderma lingzhi, may be partly due to ROCK inhibitory effects from their constituent compounds, suggesting that natural product scaffolds are a promising area for the discovery of new ROCK inhibitors. arvojournals.org Further investigation is required to determine if the this compound scaffold possesses potential for ROCK inhibition.

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 kinase is a major strategy in cancer therapy. mdpi.com Several small-molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFR-2 have been developed. encyclopedia.pub

The nitrooxindole scaffold has been identified as relevant in this context. Specifically, research has pointed to 5-nitrooxindole (B181547), an isomer of this compound, as a kinase inhibitor of VEGFR-2. lookchem.com The development of novel VEGFR-2 inhibitors often involves creating hybrid molecules that can effectively bind to the kinase domain. For instance, a novel lead compound, VH02, which incorporates a triazole linker, was identified as a VEGFR-2 inhibitor with an IC50 of 0.56 μM and demonstrated antiangiogenic effects in human umbilical vein endothelial cells (HUVECs). nih.gov The demonstrated activity of the 5-nitrooxindole isomer suggests that the nitro-substituted oxindole core is a viable pharmacophore for VEGFR-2 inhibition, warranting further investigation into other isomers like this compound.

Table 1: Examples of VEGFR-2 Kinase Inhibitors This table provides context on the inhibitory concentrations of various compounds targeting VEGFR-2, as direct IC50 values for this compound are not specified in the search results.

| Compound/Inhibitor | Type/Class | IC50 Value | Reference |

| Ki8751 | Quinolyloxyphenyl-urea | 0.9 nM (cell-based) | |

| VH02 | 1,4-disubstituted 1,2,3-triazole | 0.56 µM | nih.gov |

| Compound 25m | Pyrazolo[3,4-d]pyrimidine | 0.026 µM | mdpi.com |

| Compound 53b | Dimethoxyquinazoline-indazole-aryl-urea | 5.4 nM | encyclopedia.pub |

| Compound 72a | Thieno[2,3-d]pyrimidine | 0.067 µM | encyclopedia.pub |

Antimicrobial and Antitubercular Activities

Nitroaromatic compounds are a significant class of antimicrobial agents used to treat a variety of infectious diseases caused by bacteria and parasites. encyclopedia.pubnih.gov The oxindole skeleton, particularly when part of more complex structures like spirooxindoles, has also been associated with a broad spectrum of biological activities, including antimicrobial and antitubercular effects. researchgate.net

Research into spiro-heterocyclic hybrids has revealed potent antitubercular activity. One study found that a spiro[5.3'']-5''-nitrooxindole derivative was the most active compound against Mycobacterium tuberculosis (MTB), with a minimum inhibitory concentration (MIC) of 0.6 μM. researchgate.net In another study focused on developing analogues of the antitubercular drug PA-824, two diastereomers of a 7-methyl-2-nitro-imidazo-oxazine derivative were synthesized. nih.govnih.gov Both of these derivatives, which feature a nitro-containing heterocyclic system, displayed significant activity against M. tuberculosis. nih.gov These findings underscore the importance of the nitro group for antitubercular activity within complex heterocyclic scaffolds related to oxindoles.

Table 2: Antitubercular Activity of Selected Nitro-Containing Compounds

| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Spiro[5.3'']-5''-nitrooxindole derivative (9k) | Mycobacterium tuberculosis H37Rv | 0.6 µM | researchgate.net |

| 7-(S)-methyl-PA-824 analogue (5) | Mycobacterium tuberculosis | 0.2–0.4 µM | nih.gov |

| 7-(R)-methyl-PA-824 analogue (6) | Mycobacterium tuberculosis | 0.2 µM | nih.gov |

| PA-824 (Pretomanid) | Mycobacterium tuberculosis | 0.4 µM | nih.gov |

| 7-Methyljuglone (7-MJ) | M. tuberculosis H37Rv | 0.4 µg/mL | mdpi.com |

Mechanisms of Antimicrobial Action for Nitro Compounds

The antimicrobial efficacy of nitroaromatic compounds is fundamentally linked to the redox biochemistry of the nitro group. encyclopedia.pubnih.gov These compounds typically function as prodrugs, requiring reductive bioactivation within the target microorganism to exert their cytotoxic effects. acs.orgnih.gov This activation is carried out by microbial nitroreductases (NTRs), enzymes that are often absent in mammals or have different substrate specificities, providing a degree of selective toxicity. acs.orgscielo.br

The mechanism involves the reduction of the nitro group (—NO2) to generate a series of highly reactive intermediates. encyclopedia.pubscielo.br A one-electron reduction produces a nitro anion radical, which can then be further reduced to form nitroso and hydroxylamine (B1172632) derivatives. scielo.br These reactive nitrogen species are toxic to the cell and can cause widespread damage by covalently binding to critical biomolecules like DNA, leading to strand breakage, nuclear damage, and ultimately, cell death. encyclopedia.pub In some cases, the reductive metabolism can also lead to the formation of reactive oxygen species (ROS), inducing lethal oxidative stress within the pathogen. researchgate.net This multi-targeted mechanism of action is a key feature of many nitroaromatic antibiotics. encyclopedia.pub

Other Reported Biological Activities

Anti-inflammatory Properties

The oxindole scaffold is a component of various molecules that have demonstrated anti-inflammatory properties. For instance, studies on 5-fluoro-2-oxindole, a halogenated derivative, have shown it to possess antinociceptive and anti-inflammatory effects in models of chronic inflammatory pain. nih.gov Other oxindole alkaloids have also been shown to inhibit visceral and acute inflammatory pain. nih.gov

Furthermore, the nitro group itself is a key feature in compounds designed to have anti-inflammatory effects. The generation of nitric oxide (NO), a signaling molecule with complex roles in inflammation, is a strategy employed in drug design. rsc.orgnih.gov While direct studies on the anti-inflammatory properties of this compound are limited, the known activities of the parent oxindole scaffold suggest that its derivatives could be promising candidates for further investigation in this area. nih.gov

Antiviral Properties

Heterocyclic compounds are a rich source of antiviral agents. frontiersin.org The search for broad-spectrum antiviral drugs has led to the investigation of various molecular scaffolds. While direct experimental evidence for the antiviral activity of this compound is not prominent in the literature, related nitro-containing compounds have shown significant promise. A notable example is nitazoxanide, a thiazolide-based nitroaromatic compound, which was originally an antiprotozoal agent but has been identified as a first-in-class, broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. nih.gov Its mechanism involves targeting host-regulated processes essential for viral replication. nih.gov The antiviral activity observed in other nitro-containing heterocycles suggests that the this compound scaffold could be a subject for future antiviral research.

Caspase Inhibition

The oxindole scaffold, a core component of this compound, is closely related to the isatin (B1672199) nucleus, which has been a foundation for developing caspase inhibitors. wright.edu Caspases, a family of cysteine-aspartic proteases, are crucial mediators of apoptosis (programmed cell death), with caspase-3 and caspase-7 being key executioner enzymes. embopress.orgnih.gov Inhibition of these caspases is a significant therapeutic strategy.

Research into isatin-based compounds has led to the development of potent caspase inhibitors. For instance, a series of isatin-sulphonamide derivatives were synthesized and evaluated for their ability to inhibit caspase-3 and caspase-7. semanticscholar.org Within this series, compounds featuring substitutions at the C5 position of the isatin core demonstrated notable inhibitory activity. semanticscholar.org One particularly effective derivative, a 4-chloro phenylacetamide derivative (Compound 20d in the study), showed an IC₅₀ value of 2.33 μM against caspase-3. semanticscholar.org While these studies focus on the broader isatin class, they underscore the potential of the core oxindole structure for caspase inhibition.

Pan-caspase inhibitors, which target a broad range of caspases, are valuable tools for studying and controlling apoptosis. promega.kralab.com.pl Emricasan is one such pan-caspase inhibitor that has been shown to suppress apoptosis by inhibiting multiple caspases, with a particular effect on caspase-7. mdpi.com Similarly, Z-VAD-FMK is a well-known irreversible, cell-permeant pan-caspase inhibitor used widely in research to block apoptosis. promega.krmedchemexpress.com While not this compound derivatives themselves, the mechanisms of these inhibitors provide a framework for understanding how small molecules can interact with and block the catalytic sites of caspases. For example, some inhibitors function by disrupting key interactions within the enzyme, such as the one between Arg-187 and Tyr-223 in caspase-7. uniprot.org

Some research has indicated that inhibiting caspase-3 and/or -7 can be a specific goal. scbt.com For example, the compound Ac-DEVD-CHO is a synthetic tetrapeptide designed as a competitive inhibitor for caspase-3 and caspase-7. biotium.com The development of small-molecule inhibitors based on the isatin scaffold has been guided by SAR studies of both peptide-based inhibitors and other small molecules. wright.edu This highlights a strategy where the foundational structure, like this compound, can be systematically modified to achieve potent and selective inhibition of specific caspases.

Table 1: IC₅₀ Values of Selected Isatin-Based Caspase Inhibitors This table presents data for isatin derivatives, which share a core structure with oxindoles, to illustrate the potential for caspase inhibition.

| Compound ID (from source) | Substituent at C5 of Isatin Core | Target Caspase(s) | IC₅₀ (μM) | Source |

| 20d | 1-(pyrrolidinyl)sulphonyl | Caspase-3 | 2.33 | semanticscholar.org |

| Ac-DEVD-CHO | Not Applicable (Peptide) | Caspase-3/7 | Not specified as value | biotium.com |

| Caspase-3/7 Inhibitor I | Not specified | Caspase-3 | 1.7 | abcam.com |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For derivatives of the oxindole core, including 7-nitrooxindoles, these studies have revealed critical insights into how molecular modifications influence therapeutic effects.

Impact of Substituent Position and Electronic Effects

The biological activity of oxindole derivatives is highly sensitive to the position and electronic nature of substituents on the aromatic ring. mdpi.com Electronic effects are broadly categorized as inductive effects, which are transmitted through sigma bonds, and resonance effects, which occur through the pi system. lasalle.edu Substituents are classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which can activate or deactivate the aromatic ring towards certain reactions, respectively. masterorganicchemistry.comlibretexts.org

The nitro group (-NO₂) at the C7 position of this compound is a strong electron-withdrawing group, which significantly deactivates the aromatic ring through both resonance and inductive effects. lasalle.edu The impact of such substitutions is evident in SAR studies of related compounds. For instance, in a series of (2-oxoindolin-3-ylidene)methylpyrrole derivatives evaluated as VEGFR-2 inhibitors, the identity of the substituent at the C5 position dramatically altered inhibitory activity. nih.gov

A comparison of different substituents at the C5 position revealed the following trend in VEGFR-2 inhibition:

A methoxy group (-OMe), which is an electron-donating group, led to a compound (13 ) with a six-fold lower IC₅₀ value for VEGFR-2 compared to the standard, sunitinib. nih.gov

Replacing the -OMe group with a hydroxyl (-OH) group (14 ) or a thiol (-SH) group (15 ) further decreased the IC₅₀ values, indicating more potent inhibition. nih.gov

Conversely, a trifluoromethyl (-CF₃) group (11 ) or a nitro (-NO₂) group (12 ) at C5 resulted in compounds with different cytotoxicity profiles, highlighting that strong EWGs significantly modulate the biological effect. nih.gov

Studies on isoindigos, which incorporate an oxindole moiety, also show a strong correlation between the halogen substitution pattern at the 5', 6', and 7' positions and antiproliferative activity. mdpi.com For example, when comparing halogenated pyridone-annelated isoindigos, the position of a chloro substituent on the oxindole ring was critical. A compound with chlorine at the 5'-position (3b ) was a more potent growth inhibitor across several cancer cell lines than a similar compound with no substitution (3a ). mdpi.com

Table 2: Effect of C5 Substituent on VEGFR-2 Inhibition for (2-oxoindolin-3-ylidene)methylpyrrole Derivatives

| Compound ID (from source) | Substituent at C5 | Electronic Effect | VEGFR-2 IC₅₀ (nM) | Source |

| Sunitinib | F | EWG (Inductive), EDG (Resonance) | 20.3 | nih.gov |

| 13 | OMe | EDG (Resonance) | 6.7 | nih.gov |

| 14 | OH | EDG (Resonance) | 3.2 | nih.gov |

| 15 | SH | EDG (Resonance) | 1.6 | nih.gov |

| 7 | SO₂N(CH₂CH₂Cl)₂ | EWG | 3.3 | nih.gov |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in biological activity. nih.gov The specific orientation of functional groups can determine how effectively a molecule binds to its biological target. nih.gov For oxindole derivatives, particularly those with chiral centers, stereochemistry is a key determinant of potency.

A prominent class of chiral oxindoles are spirooxindoles, which contain a spirocyclic junction at the C3 position of the oxindole ring. The synthesis of these molecules can generate multiple stereocenters. researchgate.net Organocatalytic enantioselective reactions have been developed to synthesize spirocyclopentane oxindoles with high control over the stereochemical outcome. acs.org

In one study, the reaction of a nitrooxindole with a nitroalkene ester was catalyzed by different chiral squaramide catalysts, yielding spirooxindole products (3a and 4a ) with varying diastereoselectivity and enantioselectivity. acs.org The choice of catalyst had a profound impact on which stereoisomer was formed preferentially. For example:

Catalyst II (Takemoto catalyst) produced the major product 3a with a 64% enantiomeric excess (ee). acs.org

Catalyst IV (a different squaramide) produced 3a with a much higher 94% ee and a better diastereomeric ratio. acs.org

This demonstrates that specific stereoisomers can be selectively synthesized. While this particular study did not report the differential biological activities of the synthesized isomers, it is a well-established principle that different enantiomers or diastereomers of a drug can have vastly different pharmacological profiles. nih.gov One isomer may be highly active while another is inactive or even produces undesired effects. nih.gov This stereochemical dependence often arises from the specific interactions required for binding to a chiral target like an enzyme active site or a receptor. nih.gov

Table 3: Influence of Chiral Catalyst on Stereochemical Outcome in a Spirooxindole Synthesis

| Catalyst | Yield (%) | Diastereomeric Ratio (3a:4a) | Enantiomeric Excess (ee) of 3a (%) | Source |

| II (Takemoto) | 63 | 61:39 | 64 | acs.org |

| III (Squaramide) | 66 | 48:52 | 96 (opposite enantiomer) | acs.org |

| IV (Squaramide) | 70 | 81:19 | 94 | acs.org |

Catalysis in Reactions Involving 7 Nitrooxindole and Its Synthetic Precursors

Organocatalysis in Asymmetric Synthesis of Oxindole (B195798) Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative that often provides high levels of stereocontrol. nih.govhilarispublisher.com Chiral small molecules, such as amines and thioureas, can activate substrates in a stereocontrolled manner, facilitating the construction of chiral centers. hilarispublisher.comrsc.org

Chiral amines are versatile organocatalysts that can activate carbonyl compounds through the formation of enamine or iminium ion intermediates. alfachemic.com This activation mode has been successfully applied to a variety of asymmetric transformations, including Michael additions, Mannich reactions, and Diels-Alder reactions. alfachemic.com In the context of oxindole chemistry, chiral primary and secondary amines have been employed to catalyze reactions for the synthesis of complex spirocyclic oxindoles. rsc.org

For instance, cinchona-based primary amines have been used to catalyze the Aldol (B89426) series reaction of an anthrone (B1665570) with a cyclic dienone, yielding chiral spiro compounds with high enantioselectivity (up to 97% ee). alfachemic.com While direct examples focusing solely on 7-nitrooxindole are not prevalent in the provided results, the modification of the ester group in some oxindole precursors to a nitro group has been shown to enhance the nucleophilic activity of the oxindole, suggesting the applicability of these methods to nitro-substituted systems. rsc.org Proline-derived organocatalysts have also demonstrated superiority over proline itself in asymmetric Mannich, nitro-Michael, and aldol reactions, offering higher yields and enantioselectivities. organic-chemistry.org

Table 1: Examples of Chiral Amine-Catalyzed Reactions for Oxindole Derivatives